molecular formula C17H21N3O6 B1620300 N-[(benzyloxy)carbonyl]glycylglycylproline CAS No. 3434-75-1

N-[(benzyloxy)carbonyl]glycylglycylproline

Cat. No.: B1620300
CAS No.: 3434-75-1
M. Wt: 363.4 g/mol
InChI Key: XUTXYIPELQWGLP-UHFFFAOYSA-N
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Description

Contextualization within Modern Peptide Chemistry

The synthesis of peptides with a specific amino acid sequence is a fundamental challenge in organic chemistry. Simply mixing amino acids together would result in a random assortment of products, including incorrect sequences and polymers of varying lengths. sigmaaldrich.com To achieve controlled synthesis, chemists employ protecting groups to block reactive sites—specifically the amino group of one amino acid and the carboxylic acid group of another. sigmaaldrich.com This strategy allows for the specific formation of a single, desired amide (peptide) bond. sigmaaldrich.com

The process involves a sequence of steps: protecting the relevant functional groups, coupling the amino acids, and then deprotecting the ends of the newly formed peptide as needed. sigmaaldrich.com This cycle can be repeated to build longer polypeptide chains one amino acid at a time. sigmaaldrich.com Compounds like N-[(benzyloxy)carbonyl]glycylglycylproline are therefore essential intermediates, representing a specific, pre-built sequence that can be incorporated into a larger target molecule, streamlining the synthetic process and facilitating research into peptide structure and function.

The Benzyloxycarbonyl (Z/Cbz) Protecting Group: Historical Significance and Contemporary Utility in Peptide Synthesis

The benzyloxycarbonyl (Cbz or Z) group is one of the most important amino-protecting groups in peptide synthesis. rsc.org Its introduction in 1932 by chemists Max Bergmann and Leonidas Zervas was a landmark achievement that pioneered the field of controlled peptide synthesis. chemimpex.combachem.com The "Z" abbreviation was chosen in honor of Zervas. bachem.com

The Cbz group protects the nucleophilic amine as a carbamate, which is stable to the basic and mildly acidic conditions used in subsequent reaction steps, making it orthogonal to other common protecting groups like Boc and Fmoc. chemimpex.combachem.com It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. nih.gov A key advantage of the Cbz group is that its removal (deprotection) is achieved under unique conditions, most commonly through catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst), which cleaves the group without affecting many other functionalities in the peptide. chemimpex.combachem.com This selective removal is crucial for the stepwise elongation of a peptide chain. The introduction of the Cbz group often aids in the crystallization of the protected product, which facilitates purification. nih.gov

The Glycylglycylproline (Gly-Gly-Pro) Motif: Structural Precursors and Research Significance

The specific sequence of amino acids in a peptide dictates its three-dimensional structure and, consequently, its biological function. The Glycylglycylproline (Gly-Gly-Pro) motif combines the unique properties of its constituent amino acids to create a structurally significant sequence.

Glycine (B1666218) (Gly): As the simplest amino acid with only a hydrogen atom for its side chain, glycine provides significant conformational flexibility. It is often found in the loop and turn regions of proteins, as it can accommodate a wide range of backbone angles, facilitating the formation of short loops. researchgate.net

Proline (Pro): In contrast to glycine, proline's side chain is a cyclic structure that incorporates the backbone nitrogen atom. This unique ring confers significant structural rigidity and restricts the available conformations of the peptide backbone. researchgate.net

The combination of these residues in sequences is critical for protein architecture. The Pro-Gly sequence, for example, is a well-known director of β-turn structures, which are essential for the folding of proteins into compact, globular shapes. rsc.orgnih.gov Conversely, Gly-Pro sequences are known to form extended structures. nih.gov The Gly-Pro-Gly sequence is found in collagen and serves as a substrate for enzymes involved in its modification. acs.org

Data Tables

Table 1: Chemical Properties of this compound This interactive table provides key chemical identifiers for the compound.

PropertyValueSource
Molecular Formula C₁₇H₂₁N₃O₆Calculated
Molecular Weight 363.37 g/mol Calculated
CAS Number Not readily available in searched literature-

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS) involves the sequential coupling of amino acids in a homogeneous solvent system. This classical approach remains valuable for large-scale synthesis and for the preparation of shorter peptides where purification of intermediates is feasible.

Condensation and Coupling Reagents for Peptide Bond Formation

The formation of the amide bond between two amino acids is not a thermodynamically favorable process and requires the activation of the carboxylic acid group of one amino acid to make it more reactive towards the amino group of another. A variety of coupling reagents have been developed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization.

Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was one of the pioneering coupling reagents in peptide synthesis creative-peptides.com. It activates the carboxyl group by forming a reactive O-acylisourea intermediate. However, its use can lead to the formation of a poorly soluble N,N'-dicyclohexylurea (DCU) byproduct and can cause racemization. Diisopropylcarbodiimide (DIC) is an alternative that forms a more soluble urea (B33335) byproduct.

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective. PyAOP is particularly useful for coupling N-protected N-methyl amino acids peptide.com.

Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are widely used due to their high coupling efficiency and ability to suppress racemization, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt creative-peptides.compeptide.com. HATU is known to react faster and with less epimerization than HBTU peptide.com.

The choice of coupling reagent is critical and often depends on the specific amino acid sequence and the desired scale of the synthesis uni-kiel.deuniurb.it.

Coupling Reagent Class Examples Key Features
CarbodiimidesDCC, DICEarly reagents, effective but can lead to byproduct and racemization issues. creative-peptides.com
Phosphonium SaltsBOP, PyAOPHighly effective, with PyAOP being particularly useful for sterically hindered couplings. peptide.com
Uronium/Aminium SaltsHBTU, HATU, HCTUHigh coupling efficiency, reduced racemization, especially with additives. creative-peptides.compeptide.com

Strategic Application of the Benzyloxycarbonyl Group in Solution Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a well-established and widely used α-amino protecting group in solution-phase peptide synthesis creative-peptides.combachem.com. Introduced by Bergmann and Zervas, it offers several advantages:

Stability: The Cbz group is stable under the basic conditions used for saponification of ester protecting groups and under the mildly acidic conditions used for the removal of tert-butoxycarbonyl (Boc) groups.

Racemization Suppression: As a urethane-type protecting group, it helps to prevent racemization of the activated amino acid during the coupling reaction creative-peptides.com.

Removal Conditions: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd) or under strong acidic conditions such as hydrogen bromide in acetic acid (HBr/AcOH) creative-peptides.combachem.com. This allows for orthogonal protection schemes where other protecting groups can be selectively removed.

In the synthesis of this compound, the Cbz group would protect the N-terminus of the glycine residue, preventing self-coupling and ensuring the correct sequence is assembled nbinno.com.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin peptide.combachem.com. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps peptide.combachem.com.

Orthogonal Protecting Group Strategies in SPPS Utilizing Benzyloxycarbonyl

Orthogonality in protecting group strategy is a key principle in SPPS, allowing for the selective removal of one type of protecting group in the presence of others biosynth.compeptide.comiris-biotech.de. The most common orthogonal scheme in modern SPPS is the Fmoc/tBu strategy bachem.comiris-biotech.de. In this approach, the temporary Nα-protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group iris-biotech.de.

While less common as a temporary Nα-protecting group in modern SPPS, the Cbz group can be employed as a semi-permanent protecting group for the side chains of amino acids like lysine or ornithine, or in specific synthetic strategies. For instance, a p-nitrobenzyloxycarbonyl (pNZ) group, a derivative of Cbz, has been used as a temporary Nα-protecting group that is orthogonal to both Fmoc/tBu and Boc/Bzl strategies luxembourg-bio.com. The Cbz group's stability to the mild base used for Fmoc removal (e.g., piperidine) and the moderate acid used for Boc removal (e.g., trifluoroacetic acid, TFA) allows for its integration into complex orthogonal schemes biosynth.compeptide.com.

Strategy Temporary Nα-Group Side-Chain Protection Cleavage Condition (Nα) Cleavage Condition (Side-Chain)
Fmoc/tBu FmoctBu, Trt, BocPiperidine (B6355638) (Base)TFA (Acid)
Boc/Bzl BocBzl-basedTFA (Moderate Acid)HF, TFMSA (Strong Acid)

Mitigating Side Reactions in SPPS: Focus on Diketopiperazine and Aspartimide Formation

During the stepwise elongation of the peptide chain in SPPS, several side reactions can occur, leading to impurities and lower yields. Two of the most significant are diketopiperazine and aspartimide formation.

Diketopiperazine (DKP) Formation: This is a major side reaction that occurs after the deprotection of the second amino acid in the sequence, particularly when proline or glycine are present nih.govacs.orgnih.gov. The free N-terminal amine of the dipeptide-resin can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine acs.orgresearchgate.net. The presence of proline as the second amino acid, as in the case of synthesizing a glycyl-proline sequence, significantly increases the propensity for DKP formation due to the conformational favorability of the cis-amide bond nih.govnih.gov.

Strategies to Mitigate DKP Formation Include:

Use of Dipeptide Building Blocks: Coupling a pre-formed dipeptide (e.g., Fmoc-Gly-Pro-OH) can bypass the vulnerable dipeptide-resin intermediate acs.org.

Modification of Deprotection Conditions: Using milder deprotection conditions or alternative bases can sometimes reduce the rate of DKP formation acs.org.

Alternative Protecting Groups: The use of the Bsmoc protecting group, which is removed faster and under less basic conditions than Fmoc, has been shown to prevent DKP formation nih.govluxembourg-bio.com.

Aspartimide Formation: This side reaction is a significant challenge when synthesizing peptides containing aspartic acid (Asp) residues nih.govbiotage.comacs.orgresearchgate.net. The side-chain carboxyl group of Asp can be attacked by the backbone amide nitrogen of the following residue, especially during the base-catalyzed Fmoc deprotection step, forming a succinimide (B58015) ring (aspartimide) luxembourg-bio.combiotage.comacs.org. This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product researchgate.net.

Strategies to Mitigate Aspartimide Formation Include:

Modification of Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can reduce aspartimide formation biotage.comacs.org.

Optimized Side-Chain Protection: Using sterically hindered side-chain protecting groups for Asp, such as 3-methylpent-3-yl (Mpe), can block the formation of the succinimide ring biotage.com. The Fmoc-Asp(OBno)-OH building block has been shown to be particularly effective at overcoming this side reaction .

Backbone Protection: The use of a backbone protecting group like N-(2-hydroxy-4-methoxybenzyl) (Hmb) on the nitrogen of the residue following Asp can completely prevent aspartimide formation, though it may reduce coupling efficiency acs.org.

Chemoenzymatic Synthesis of Benzyloxycarbonyl-Protected Peptides

Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner nih.govresearchgate.net. This approach offers several advantages, including mild reaction conditions, high stereoselectivity (avoiding racemization), and reduced need for side-chain protection for many amino acids nih.govresearchgate.net.

Papain, a cysteine protease, is frequently used for this purpose due to its broad substrate specificity and commercial availability kyoto-u.ac.jpnih.govtechscience.commdpi.com. In a kinetically controlled synthesis, an N-protected amino acid ester (the acyl donor) reacts with an amino acid or peptide nucleophile nih.gov. The Cbz group is compatible with many enzymatic systems and is often used to protect the N-terminus of the acyl donor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c21-14(9-19-17(25)26-11-12-5-2-1-3-6-12)18-10-15(22)20-8-4-7-13(20)16(23)24/h1-3,5-6,13H,4,7-11H2,(H,18,21)(H,19,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTXYIPELQWGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305114
Record name N-[(Benzyloxy)carbonyl]glycylglycylproline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3434-75-1
Record name NSC169158
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conformational Analysis and Structural Elucidation of N Benzyloxy Carbonyl Glycylglycylproline

Theoretical Frameworks of Peptide Conformation and Dynamics

The conformation of a peptide is defined by the dihedral angles (φ, ψ, and ω) of its backbone. The φ (phi) and ψ (psi) angles describe the rotation around the N-Cα and Cα-C bonds, respectively, while the ω (omega) angle describes the rotation around the peptide bond (C-N). For most amino acid residues, the peptide bond is predominantly in the trans conformation (ω ≈ 180°) due to steric hindrance. However, the X-Pro peptide bond is unique in that it can adopt both the cis (ω ≈ 0°) and trans conformations, with the energy difference between the two states being relatively small. imrpress.comhw.ac.uk

The conformational space available to an amino acid residue can be visualized using a Ramachandran plot, which maps the sterically allowed combinations of φ and ψ angles. Proline's cyclic side chain significantly restricts its conformational freedom, limiting its allowed φ angle to a narrow range of approximately -60° to -75°. researchgate.netyoutube.com This inherent rigidity makes proline a crucial determinant of local and global peptide structure.

Computational methods, such as molecular dynamics (MD) simulations and quantum chemistry calculations, are invaluable tools for exploring the conformational landscape of peptides. researchgate.netrsc.org These theoretical frameworks allow for the prediction of stable conformers, the analysis of conformational transitions, and the estimation of the relative populations of different structural motifs.

Investigation of Gly-Pro and Pro-Gly Motif Conformations within Oligopeptides

The sequence of amino acids profoundly influences the secondary structure of peptides. The Gly-Pro and Pro-Gly motifs, present in N-[(benzyloxy)carbonyl]glycylglycylproline, are known to direct specific folding patterns. researchgate.netnih.gov

β-turns are secondary structure elements that cause a reversal in the direction of the polypeptide chain. They are crucial for the formation of globular protein structures and are often found at the surface of proteins. A β-turn is characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).

The Pro-Gly sequence has a high propensity to form a specific type of β-turn known as a type II' β-turn. nih.gov In this turn, the proline residue typically occupies the i+1 position and the glycine (B1666218) residue, with its lack of a bulky side chain, occupies the i+2 position, which is sterically demanding in this turn type. nih.gov Statistical analyses of protein structures have shown a preference for proline and glycine at specific positions within various β-turn types. nih.gov The presence of a D-amino acid, such as D-Proline, in a D-Pro-Gly sequence also strongly promotes the formation of type II' β-turns. nih.gov

Conversely, studies on model peptides have shown that the preference for certain β-turn structures can be influenced by the solvent environment. For example, Ac-D-Pro-Gly-NHMe shows a preference for a βI' turn in a non-polar solvent like CH2Cl2, but a βII' turn in water. rsc.org

While β-turns induce chain reversal, other conformations such as β-sheets and polyproline-II (PP-II) helices create more extended structures. β-sheets are formed by hydrogen bonding between adjacent polypeptide strands. The Gly-Pro motif, in some contexts, has been observed to adopt extended β-strand or PP-II structures. researchgate.netnih.gov

The polyproline-II (PP-II) helix is a left-handed, extended helical structure with approximately three residues per turn. wikipedia.org Unlike α-helices and β-sheets, the PP-II helix is not stabilized by internal hydrogen bonds; instead, its conformation is maintained by steric interactions and interactions with the solvent. researchgate.netwikipedia.org Proline-rich sequences have a high tendency to adopt the PP-II conformation, but it is also observed for other amino acids. researchgate.netnih.govresearchgate.net The PP-II structure is significant in various biological processes, including signal transduction and protein-protein interactions. nih.govsigmaaldrich.cn

Table 1: Conformational Preferences of Gly-Pro and Pro-Gly Motifs
Peptide MotifObserved ConformationKey FeaturesReference
Pro-Glyβ-turn (Type II')Promotes chain reversal; Gly at i+2 position minimizes steric clash. nih.gov
Gly-Proβ-strand / Polyproline-II (PP-II)Extended conformation; stabilized by C5-C7 hydrogen bonds in the gas phase. researchgate.netnih.gov
Pro-Gly (in solution)C10/β-turn structureSolvent plays a crucial role in stabilizing this conformation over others seen in the gas phase. researchgate.netnih.gov

The ratio of cis to trans isomers is influenced by the nature of the preceding amino acid, the solvent, and the presence of intramolecular interactions. documentsdelivered.comnih.gov The interconversion between the two isomers is a slow process on the NMR timescale, often resulting in two distinct sets of signals for the residues adjacent to the proline. imrpress.com

Intramolecular hydrogen bonds are critical in stabilizing specific peptide conformations. nih.govmdpi.com In the context of this compound, potential hydrogen bonds can form between the amide protons and carbonyl oxygens of the peptide backbone.

For instance, the C10 hydrogen bond, which defines a type I β-turn, involves a hydrogen bond between the carbonyl oxygen of the ith residue and the amide proton of the i+3 residue. In a Pro-Gly sequence, a C10/β-turn structure has been observed in the solution phase. researchgate.netnih.gov Another type of intramolecular hydrogen bond, the C7 bond, can also contribute to the stabilization of certain conformers. researchgate.netnih.gov Computational studies have shown that intramolecular hydrogen bonding involving substituents on the proline ring can significantly influence the cis/trans equilibrium of the prolyl amide bond. nih.gov

Advanced Spectroscopic Methodologies for Conformational Elucidation

A variety of advanced spectroscopic techniques are employed to experimentally determine the three-dimensional structure and dynamics of peptides like this compound. researchgate.netresearchgate.netwisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying peptide conformation in solution. nih.govresolvemass.ca Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and can provide information about the secondary structure. copernicus.org

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons, which is crucial for determining the three-dimensional structure.

Coupling Constants (J-coupling): Three-bond coupling constants, such as ³J(HN,Hα), are related to the dihedral angle φ through the Karplus equation and provide information about the backbone conformation. nih.gov

Cis/Trans Isomerism: The slow interconversion between cis and trans isomers of the Gly-Pro peptide bond results in distinct sets of NMR signals, allowing for the quantification of the population of each isomer. imrpress.comacs.orgnih.gov

X-ray Crystallography provides high-resolution structural information of molecules in the solid state. nih.govnih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the peptide, the precise three-dimensional arrangement of atoms can be determined. This technique has been instrumental in characterizing the structures of proline-containing peptides and understanding their packing in a crystalline environment.

Circular Dichroism (CD) Spectroscopy is used to study the secondary structure of peptides in solution. researchgate.netresolvemass.ca The differential absorption of left and right circularly polarized light by the peptide backbone provides a characteristic spectrum that can be used to estimate the content of α-helix, β-sheet, and random coil conformations. wisc.edu The CD spectra of polyproline-II helices are also distinct and can be influenced by the solvent environment. researchgate.net

Infrared (IR) and Raman Spectroscopy provide information about the vibrational modes of the peptide backbone, which are sensitive to the secondary structure. researchgate.netwisc.edu The frequencies of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly useful for distinguishing between different conformations.

Table 2: Spectroscopic Techniques for Peptide Conformational Analysis
TechniqueInformation ObtainedKey Applications for Z-Gly-Gly-ProReference
NMR Spectroscopy3D structure in solution, dynamics, cis/trans isomerismDetermination of dihedral angles, inter-proton distances, and cis/trans population of the Gly-Pro bond. nih.govresolvemass.ca
X-ray CrystallographyHigh-resolution 3D structure in solid statePrecise atomic coordinates and packing interactions. nih.govnih.govlibretexts.org
Circular Dichroism (CD)Secondary structure content (α-helix, β-sheet, etc.)Estimation of the relative populations of different secondary structures in solution. researchgate.netresolvemass.ca
IR/Raman SpectroscopyVibrational modes, secondary structureAnalysis of amide band frequencies to identify conformational states. researchgate.netwisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C CP-MAS NMR and Solution-Phase Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of peptides in both solid and solution states. For proline-containing peptides, NMR is particularly adept at distinguishing between the cis and trans conformations of the X-Pro peptide bond.

In the solid state, Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR provides high-resolution spectra of solid samples. A study utilizing this technique on Z-Gly-Gly-Pro has provided specific chemical shift data. The isotropic ¹³C chemical shifts for the proline ring's β and γ carbons (Cβ and Cγ) are highly diagnostic of the peptide bond conformation. A significant difference between the Cβ and Cγ chemical shifts is indicative of a trans conformation.

In a solid-state NMR investigation, the chemical shifts for Z-Gly-Gly-Pro were measured, confirming a trans conformation for the Gly-Pro amide bond. acs.org The observed isotropic chemical shifts for the proline moiety are detailed below.

Table 1: Solid-State NMR Isotropic Chemical Shifts (ppm) for the Proline Moiety of Z-Gly-Gly-Pro
Atom¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
30.1-
25.5-
47.5-
C' (Proline Carbonyl)176.4-
N-135.5
Data sourced from a solid-state NMR investigation of model peptides. acs.org

While detailed solution-phase NMR studies for this compound are not widely available in the surveyed literature, such analyses would typically involve two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proton-proton distances, which are crucial for defining the peptide's three-dimensional structure in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy, Including Raman Optical Activity (ROA)

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule, which are sensitive to its conformation.

Infrared (IR) Spectroscopy: In peptides, the Amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and Amide II band (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) are particularly informative about the secondary structure and hydrogen bonding patterns. For this compound, IR spectroscopy could be used to study the hydrogen bonding involving the carbonyl groups and N-H protons, providing insights into folded or extended structures.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR, with different selection rules. It is particularly sensitive to the vibrations of the peptide backbone and non-polar side chains.

Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. It is exceptionally sensitive to the stereochemistry and conformation of biomolecules. An ROA study on this compound would yield detailed information on its solution-phase conformational equilibria.

Despite the potential of these techniques, specific IR, Raman, or ROA spectroscopic studies focused on the conformational analysis of this compound have not been identified in the reviewed scientific literature.

X-Ray Crystallography for Solid-State Conformations

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic coordinates of a molecule in its crystalline solid state. A successful crystallographic analysis of this compound would provide unambiguous data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation adopted by the peptide in the crystal lattice. This would include the exact conformation of the proline ring, the cis or trans state of the Gly-Pro peptide bond, and any intermolecular hydrogen bonding patterns that stabilize the crystal packing.

However, a search of publicly available crystallographic databases indicates that the crystal structure for this compound has not been reported.

Gas-Phase Laser Spectroscopy for Intrinsic Conformations

To understand the intrinsic conformational preferences of a molecule, free from solvent or crystal packing effects, gas-phase studies are employed. Techniques such as laser desorption combined with supersonic jet expansion allow for the study of isolated, cold molecules. Conformation-specific spectroscopic methods, like Resonant Two-Photon Ionization (R2PI) and IR-UV double resonance, can be used. The benzyloxycarbonyl group in this compound contains a UV chromophore suitable for these experiments. Such an analysis would reveal the most stable structures of the isolated peptide, governed solely by intramolecular forces like hydrogen bonds.

Detailed gas-phase laser spectroscopy studies specifically targeting the conformational landscape of this compound are not available in the current literature.

Mass Spectrometry-Based Techniques: Hydrogen-Deuterium Exchange (HDX-MS) for Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the conformational dynamics and solvent accessibility of a peptide in solution. The technique measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from a deuterated solvent. Amide protons involved in stable hydrogen bonds or buried within a folded structure exchange slowly, whereas those that are exposed to the solvent exchange rapidly. By quenching the exchange reaction and analyzing the peptide fragments by mass spectrometry, one can map the dynamic regions of the molecule.

An HDX-MS study of this compound could provide valuable information on its flexibility in solution and how its conformation might change in response to different solvent conditions. Currently, specific HDX-MS data for this tripeptide is not present in the published literature.

Computational Chemistry and Molecular Modeling Studies

Computational methods are essential for complementing experimental data and providing a detailed picture of a peptide's conformational energy landscape.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Conformational Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the structures, relative energies, and spectroscopic properties of peptides. For this compound, a DFT study would involve:

Conformational Search: Systematically exploring the potential energy surface to identify all low-energy conformers (local minima).

Geometry Optimization: Calculating the fully relaxed structure for each identified conformer.

Energy Calculation: Determining the relative stabilities of the different conformers.

Spectroscopic Prediction: Calculating theoretical vibrational (IR, Raman) and NMR spectra for the stable conformers. These theoretical spectra can then be compared with experimental data to confirm the structures present.

Such calculations would provide a comprehensive understanding of the intrinsic conformational preferences of the peptide, including the energy barriers between different cis and trans proline isomers. Although DFT is a standard method for such analyses, a specific computational study detailing the conformational landscape of this compound is not available in the surveyed literature.

Molecular Dynamics Simulations to Explore Conformational Transitions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic transitions of peptides in solution. proquest.com By simulating the atomic motions over time, MD can reveal the accessible conformations, the transitions between them, and the influence of the environment on the peptide's structure. For this compound, MD simulations can provide insights into the flexibility of the glycyl residues and the conformational constraints imposed by the proline ring.

The Gly-Gly-Pro sequence is known to be a potent initiator of β-turns, which are secondary structures that reverse the direction of the polypeptide chain. MD simulations can elucidate the propensity of this compound to adopt various types of β-turns (e.g., type I, II, I', or II'). nih.gov The simulations would involve placing the peptide in a solvent box, typically water, and calculating the forces between all atoms to predict their movement over a set period. The resulting trajectory provides a detailed picture of the peptide's dynamic behavior.

A hypothetical MD simulation of this compound would likely reveal a dynamic equilibrium between several conformational states. These could include extended structures, various β-turn conformations, and more compact, folded structures. The benzyloxycarbonyl group at the N-terminus can engage in hydrophobic interactions with the proline ring or other parts of the peptide, further stabilizing certain conformations. The analysis of the simulation trajectory would allow for the calculation of the population of each conformational state, providing a quantitative measure of their relative stability.

Table 1: Representative Dihedral Angles for Common Secondary Structures in Peptides

Secondary Structureφ (degrees)ψ (degrees)
Right-handed α-helix-57-47
β-sheet-110 to -140+110 to +135
Type I β-turn (i+1)-60-30
Type I β-turn (i+2)-900
Type II β-turn (i+1)-60120
Type II β-turn (i+2)800
Polyproline II helix-75+145

Statistical Analysis of Spectroscopic and Computational Conformational Data

To obtain a comprehensive understanding of the conformational preferences of this compound, it is essential to combine and statistically analyze data from both spectroscopic experiments and computational simulations. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide experimental insights into the average conformation of the peptide in solution.

Circular Dichroism spectroscopy is particularly sensitive to the secondary structure of peptides. springernature.com The CD spectrum of this compound would be a superposition of the contributions from its different conformational states. A spectrum with a negative band around 200 nm and a weak positive band around 220 nm would suggest a significant population of polyproline II (PPII) type helices, a common conformation for proline-rich peptides. researchgate.netresearchgate.net The presence of β-turns would also contribute characteristic signals to the CD spectrum.

Statistical analysis methods, such as cluster analysis, can be applied to the trajectories generated from MD simulations. nih.gov This allows for the grouping of similar conformations into distinct clusters, each representing a stable or metastable state of the peptide. The population of each cluster provides a measure of its thermodynamic stability. By comparing the computationally derived conformational ensemble with the experimental spectroscopic data, a more accurate and refined picture of the peptide's conformational landscape can be achieved. For instance, the calculated average J-coupling constants or CD spectra from the MD simulation can be compared with the experimental data to validate and refine the computational model. nih.gov

Table 2: Expected Circular Dichroism (CD) Signals for Different Peptide Conformations

ConformationWavelength (nm) of Maxima/Minima
α-helixNegative bands at ~222 and ~208 nm, positive band at ~193 nm
β-sheetNegative band at ~218 nm, positive band at ~195 nm
β-turnVaries with turn type, often a weak negative band around 220-230 nm and a stronger band near 200 nm
Polyproline II (PPII)Negative band at ~206 nm, positive band at ~228 nm
Random CoilStrong negative band below 200 nm

Solvation Effects on the Conformational Preferences of Peptides

The solvent environment plays a critical role in determining the conformational preferences of peptides. nih.gov The interactions between the peptide and solvent molecules, primarily through hydrogen bonding and electrostatic interactions, can stabilize or destabilize different conformations. The conformational flexibility of this compound makes it particularly susceptible to solvent effects.

In a polar protic solvent like water, the peptide backbone can form hydrogen bonds with water molecules, which can compete with the formation of intramolecular hydrogen bonds that are essential for structures like β-turns. However, water can also stabilize the folded conformations by interacting favorably with the polar groups on the peptide's surface. The hydrophobic benzyloxycarbonyl group and the proline side chain may promote a more compact structure in an aqueous environment to minimize their exposure to the polar solvent, a phenomenon known as the hydrophobic effect.

In less polar or aprotic solvents, the formation of intramolecular hydrogen bonds is generally more favorable, which could lead to a higher population of well-defined secondary structures like β-turns. The nature of the solvent can also influence the cis-trans equilibrium of the Gly-Pro peptide bond. Polar solvents tend to favor the trans conformation, while non-polar solvents can increase the population of the cis isomer.

Computational studies often employ different solvation models to account for these effects. Explicit solvent models, where individual solvent molecules are included in the simulation, provide the most detailed and accurate representation of solvation. scilit.com Implicit solvent models, on the other hand, represent the solvent as a continuum with average properties, which is computationally less expensive. acs.org The choice of solvation model can significantly impact the predicted conformational ensemble of a peptide. For this compound, studying its conformational behavior in a range of solvents using MD simulations with appropriate solvation models would provide valuable insights into its adaptability to different environments. nih.gov

Academic Research Applications and Mechanistic Investigations Involving N Benzyloxy Carbonyl Glycylglycylproline

Investigations in Enzyme-Substrate Specificity and Enzyme Inhibition

The Gly-Pro motif is a key recognition sequence for a class of enzymes known as prolyl peptidases. Consequently, N-[(benzyloxy)carbonyl]glycylglycylproline and its derivatives have been instrumental in characterizing the activity and specificity of these enzymes.

Studies with Prolyl Oligopeptidase (PREP) and Related Peptidases

This compound and its analogues are widely used as substrates to assay the activity of prolyl oligopeptidase (PREP, also known as prolyl endopeptidase), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. For instance, chromogenic and fluorogenic derivatives, such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) and Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), are routinely employed in kinetic assays. nih.govmedchemexpress.com The enzymatic cleavage of these substrates releases a reporter molecule (p-nitroaniline or 7-amido-4-methylcoumarin), which can be quantified spectrophotometrically or fluorometrically to determine enzyme activity. nih.govmedchemexpress.com

Research has utilized these substrates to determine key kinetic parameters for PREP. For example, studies with wild-type human PREP have determined the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the hydrolysis of Z-Gly-Pro-pNA, providing a baseline for enzyme activity. nih.gov These assays are also crucial for evaluating the efficacy of potential PREP inhibitors, which are of interest for treating neuropsychiatric disorders. nih.gov

Beyond PREP, derivatives of Z-Gly-Pro are also used to study other proline-specific peptidases. One notable example is Fibroblast Activation Protein-α (FAPα), a serine protease overexpressed in the stroma of many epithelial cancers. A study demonstrated that a prodrug, Z-GP-EPI, was efficiently cleaved by FAPα, highlighting the utility of the Z-Gly-Pro motif in targeting this cancer-associated enzyme. nih.gov

Elucidation of Enzyme-Peptide Interaction Mechanisms

The interaction of Z-Gly-Pro derivatives with peptidases provides insights into the structural basis of substrate recognition and catalysis. Conformational studies of PREP in the presence of ligands, including substrate analogues, have been conducted to understand the enzyme's dynamics. nih.gov These investigations suggest that the binding of substrates can induce conformational changes in the enzyme, which are crucial for its catalytic function.

Furthermore, the specificity of these interactions is highlighted by the development of highly specific inhibitors. For example, N-benzyloxycarbonyl-Gly-Pro-diazomethyl ketone has been shown to be a specific, active-site-directed inhibitor of prolyl oligopeptidase, with little to no effect on other proteases. This specificity underscores the precise molecular recognition between the enzyme's active site and the Z-Gly-Pro structure.

Utilization as a Synthetic Precursor or Building Block in Complex Peptide Architectures

The benzyloxycarbonyl (Z) group is a well-established N-terminal protecting group in peptide synthesis. It is stable under various conditions but can be readily removed by catalytic hydrogenation, providing orthogonality in synthetic strategies. This makes this compound a useful building block for the synthesis of more complex peptides, both in solution-phase and solid-phase peptide synthesis (SPPS). peptide.com

For example, the related peptide Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is described as a building block for creating longer, biologically active peptides for pharmaceutical development. chemimpex.com The defined sequence and protected N-terminus allow for its controlled incorporation into larger peptide chains.

A significant application of the Z-Gly-Pro moiety as a synthetic precursor is in the development of prodrugs. In one study, a Z-Gly-Pro dipeptide was conjugated to the chemotherapeutic agent epirubicin (B1671505) to create the prodrug Z-GP-EPI. nih.gov This prodrug was designed to be selectively cleaved and activated by FAPα in the tumor microenvironment, thereby delivering the cytotoxic drug specifically to cancer cells and improving its safety profile. nih.gov This demonstrates the strategic use of N-[(benzyloxy)carbonyl]glycylproline derivatives to construct targeted therapeutic agents.

Contributions to the Fundamental Understanding of Peptide Folding Motifs and Secondary Structures

The Gly-Pro sequence is known to be a strong β-turn-promoting motif in peptides and proteins. β-turns are critical secondary structures that reverse the direction of the polypeptide chain. Conformational studies on oligopeptides containing Gly-Pro sequences have provided valuable data on the factors that govern peptide folding. acs.org

While studies specifically on the folding of the tripeptide this compound are not abundant, research on related end-protected Gly-Pro dipeptides shows a preference for extended β-strand or polyproline-II (PP-II) structures. The N-terminal benzyloxycarbonyl group, being a bulky aromatic group, can influence the conformational landscape of the peptide, potentially favoring certain folded or extended structures and preventing unwanted aggregation during synthesis. The proline residue itself introduces a rigid kink in the peptide backbone, which is a key element in the formation of defined secondary structures. wikipedia.org The study of such simple, protected peptides contributes to the fundamental understanding of the conformational preferences of specific amino acid sequences, which is crucial for protein design and engineering.

Broader Applications in Biochemical Pathway Research and Molecular Probe Development

The applications of this compound and its derivatives extend beyond basic enzymology to broader biochemical research and the development of molecular probes.

As mentioned earlier, the Z-Gly-Pro-epirubicin prodrug serves as a molecular probe for FAPα activity and a tool for investigating targeted drug delivery pathways in cancer biology. nih.gov Its selective activation in the tumor microenvironment allows for the study of enzyme-specific drug release and its downstream effects on cancer cells.

Furthermore, fluorogenic derivatives like Z-Gly-Pro-AMC act as sensitive molecular probes for detecting the activity of specific peptidases in complex biological samples, such as plasma. medchemexpress.com These probes are invaluable for screening large compound libraries for potential enzyme inhibitors and for diagnosing diseases associated with altered peptidase activity. The development of such specific substrates facilitates high-throughput screening and detailed investigation of biochemical pathways involving prolyl peptidases.

Future Perspectives and Emerging Research Trajectories

Innovation in Protecting Group Chemistry and Peptide Synthesis Automation

The benzyloxycarbonyl group represents a classic N-terminal protecting group, but the future of peptide synthesis, including for sequences like Gly-Gly-Pro, is moving towards more efficient, sustainable, and automated methodologies. A significant hurdle in peptide chemistry has been the reliance on large quantities of toxic organic solvents for solid-phase peptide synthesis (SPPS). nih.gov Innovations are addressing this challenge through the development of novel protecting groups that enable greener chemical processes.

One such innovation is the creation of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group. nih.gov This group facilitates peptide assembly under aqueous conditions, a major step forward for sustainable chemistry. nih.gov Furthermore, the fluorescence of the Smoc group allows for real-time monitoring of the coupling and cleavage steps during synthesis. nih.gov Such protecting groups are designed to be fully compatible with automated SPPS, making them suitable for high-throughput production. nih.gov

Automation itself is undergoing a revolution. Traditional SPPS, established by Bruce Merrifield, is being enhanced by continuous, multistep flow technology. mdpi.comamidetech.com Modern automated fast-flow instruments can now execute hundreds of consecutive reactions to manufacture long peptide chains, up to 164 amino acids, in a matter of hours. amidetech.com These systems use high-performance liquid chromatography (HPLC) pumps to deliver reagents to a solid support contained in a reactor, allowing for precise control over reaction parameters and a significant reduction in side products. amidetech.com This leap in automation will accelerate the synthesis of peptides like N-[(benzyloxy)carbonyl]glycylglycylproline and its analogs for research and development. rroij.com

Table 1: Comparison of Protecting Group Strategies in Peptide Synthesis

FeatureTraditional Strategy (e.g., Cbz, Fmoc/tBu)Innovative Strategy (e.g., Smoc)
Solvent SystemPrimarily organic solvents (e.g., N,N-dimethylformamide) rsc.orgAqueous conditions nih.gov
Environmental ImpactHigh, due to toxic solvent usage nih.govLow, "Green Chemistry" approach nih.gov
Process MonitoringTypically offline analysis after cleavageReal-time monitoring via fluorescence nih.gov
Automation CompatibilityWell-established in standard automated synthesizers rsc.orgDesigned for modern automated SPPS nih.gov

Integration of Multidimensional Spectroscopic and Advanced Computational Approaches

Understanding the structure and dynamics of flexible oligopeptides in solution is a complex challenge. While one-dimensional spectroscopy provides some information, band broadening often obscures detailed structural insights. nih.govacs.org The future lies in the tight integration of multidimensional spectroscopic techniques with advanced computational methods. Two-dimensional (2D) vibrational spectroscopy has emerged as a powerful tool for revealing detailed information about the structure, dynamics, and local environments of complex molecules in condensed phases. nih.govacs.org

To accurately interpret these complex spectra, computational simulations are indispensable. A leading approach is the hybrid Electronic Structure Calculation/Molecular Dynamics (ESC/MD) method. nih.govacs.org This technique combines the accuracy of electronic structure calculations for determining fundamental vibrational properties (like frequencies and transition moments) with classical molecular dynamics simulations that account for the fluctuating solvent environment. nih.govacs.org This synergy allows for the simulation of 1D and 2D spectra that can be directly compared with experimental results, providing a molecular-level interpretation of the observed signals. acs.org

Furthermore, specialized computational protocols are being developed for other chiroptical spectroscopies like Vibrational Circular Dichroism (VCD). uit.no These protocols enable the reliable determination of the absolute configuration and conformational preferences of flexible molecules by identifying all significant conformers and calculating their VCD spectra. uit.no For a peptide containing a proline residue, these methods are crucial for understanding the subtle interplay of forces that govern its three-dimensional shape.

Deeper Exploration of Sequence-Dependent Folding Phenomena in Oligopeptides

The specific amino acid sequence of a peptide dictates its folding motifs. For oligopeptides containing a Gly-Pro sequence, such as the core of this compound, the interplay between intrinsic conformational preferences and environmental factors like the solvent is particularly nuanced. rsc.org Investigations combining gas-phase laser spectroscopy, quantum chemistry calculations, and solution-phase spectroscopy have revealed that the folding landscape is highly context-dependent. rsc.orgresearchgate.net

In the isolated environment of the gas phase, Gly-Pro peptides tend to adopt extended β-strand or polyproline-II (PP-II) structures. rsc.orgresearchgate.net However, in solution, the folding can shift. For instance, the related Pro-Gly sequence often forms a C10/β-turn structure in solution, a motif critical in the structure of many proteins. rsc.org The solvent is understood to play a crucial role in stabilizing these different folded states. rsc.org

Future research will delve deeper into these phenomena using systematic studies of host-guest peptides. In this approach, a specific tripeptide sequence is embedded within a larger, stable framework, allowing researchers to isolate and quantify the effect of that single sequence on folding rates and stability. cardiff.ac.uk Studies on collagen-like peptides, which are rich in Pro-Gly sequences, have shown that folding rates are critically dependent on the guest triplet sequence. cardiff.ac.uknih.gov For example, the half-time for refolding can vary from minutes to hours based on the identity of the amino acids flanking the proline. cardiff.ac.uk This line of inquiry will provide a more comprehensive picture of the folding motifs of Gly-Pro containing peptides, clarifying the fine interplay of intrinsic properties, solvation, and crystal packing forces. rsc.org

Table 2: Observed Conformations of Gly-Pro Containing Peptides

ConformationStabilizing InteractionObserved EnvironmentReference
Extended β-strandC5 Hydrogen BondGas Phase rsc.orgresearchgate.net
Polyproline-II (PP-II)Backbone Dihedral Angles (all-trans)Gas Phase, Solution rsc.orgresearchgate.net
β-turn (Type I/II)C10 Hydrogen BondSolution Phase (esp. Pro-Gly) rsc.org
2₇-ribbonC7-C7 Hydrogen BondsGas Phase (Pro-Gly) rsc.org

Potential for Design of Novel Peptide Scaffolds through Conformational Control

Emerging research focuses on "proline editing," a strategy where proline or its derivatives are used to precisely control local and global peptide conformation. nih.gov By substituting the proline ring, for example at the 4-position, additional steric and stereoelectronic effects can be introduced to modulate the cis/trans equilibrium and the backbone dihedral angles. nih.gov For instance, placing an aromatic residue before proline can significantly increase the population of the cis isomer. nih.gov

This conformational control allows for the stabilization of specific secondary structures. Proline-containing peptides can form two distinct helical structures: the left-handed polyproline helix (PP-II), which has all-trans peptide bonds, and the right-handed polyproline helix (PP-I), with all-cis bonds. nih.gov By strategically modifying the proline residue or its neighboring amino acids, researchers can design peptides that strongly favor one conformation over the other. nih.gov This ability to dictate the three-dimensional fold of a peptide opens the door to creating novel scaffolds with predefined shapes, capable of mimicking protein secondary structures or acting as unique molecular recognition motifs. researchgate.net

Q & A

Q. What are the standard synthetic protocols for N-[(benzyloxy)carbonyl]glycylglycylproline, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sequential coupling of protected amino acids. For example, benzyl chloroformate (Z-group) is used to protect the amine group of glycine, followed by coupling with glycylproline using carbodiimide-based activation (e.g., DCC or EDC). Purification is achieved via recrystallization or column chromatography. Purity validation requires HPLC (≥97.0% purity) and TLC (Rf comparison with standards) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and stereochemistry.
  • Mass spectrometry (ESI or MALDI-TOF) for molecular weight verification.
  • HPLC with UV detection (e.g., 220 nm) to assess purity and stability .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing racemization?

  • Methodological Answer :
  • Use low-temperature coupling (0–4°C) with HOBt or HOAt as additives to reduce racemization.
  • Monitor reaction progress via TLC every 30 minutes.
  • Optimize solvent polarity (e.g., DMF for solubility vs. dichloromethane for kinetic control) .

Q. How do structural ambiguities in stereoisomers affect bioactivity, and how can they be resolved?

  • Methodological Answer :
  • Perform X-ray crystallography to resolve absolute configuration.
  • Use chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers.
  • Compare circular dichroism (CD) spectra with known standards .

Q. What strategies stabilize this compound under acidic conditions?

  • Methodological Answer :
  • Introduce tert-butyl or trityl groups at sensitive sites (e.g., proline’s pyrrolidine ring) to sterically hinder hydrolysis.
  • Test stability via accelerated degradation studies (pH 1–3, 37°C) with HPLC monitoring .

Q. How should contradictory bioassay data be analyzed to distinguish compound-specific effects from experimental artifacts?

  • Methodological Answer :
  • Apply the PICO framework to isolate variables:
  • Population : Cell line or enzyme batch.
  • Intervention : Compound concentration/solvent.
  • Comparison : Positive/negative controls.
  • Outcome : Dose-response curves.
  • Validate assays using orthogonal methods (e.g., SPR for binding vs. fluorescence polarization) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition IC50 values?

  • Methodological Answer :
  • Audit experimental variables:
  • Buffer conditions (pH, ionic strength).
  • Enzyme source (recombinant vs. native).
  • Substrate concentration (Km adjustments).
  • Replicate assays with internal controls and statistical validation (e.g., ANOVA with post-hoc tests) .

Stability and Compatibility

Q. What solvent systems are compatible with long-term storage of this compound?

  • Methodological Answer :
  • Use anhydrous DMSO for stock solutions (store at -20°C).
  • Avoid protic solvents (e.g., water, methanol) to prevent Z-group cleavage.
  • Confirm stability via monthly HPLC checks .

Ethical and Ecological Considerations

Q. How to mitigate environmental risks during disposal?

  • Methodological Answer :
  • Follow institutional guidelines for halogenated waste (due to benzyloxy groups).
  • Neutralize acidic/basic residues before disposal.
  • Note: Ecotoxicity data are limited; assume high persistence and use containment measures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.